molecular formula C20H23N3O2 B5962766 N-(3-METHYLPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA

N-(3-METHYLPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA

Cat. No.: B5962766
M. Wt: 337.4 g/mol
InChI Key: WIKJSBYYHRXTFU-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-6-5-7-18(14-15)22-20(25)21-17-10-8-16(9-11-17)19(24)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKJSBYYHRXTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA typically involves the reaction of 3-methylphenyl isocyanate with 4-(piperidinocarbonyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[4-(piperidinocarbonyl)phenyl]urea
  • N-(3-Methylphenyl)-N’-phenylurea
  • N-(3-Methylphenyl)-N’-[4-(morpholinocarbonyl)phenyl]urea

Uniqueness

N-(3-METHYLPHENYL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA is unique due to the presence of both the 3-methylphenyl and piperidinocarbonyl groups, which may confer distinct biological activities and chemical properties compared to other urea derivatives.

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